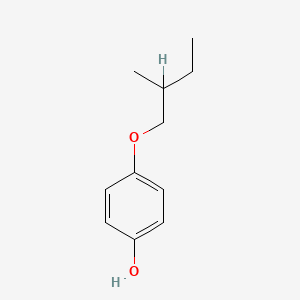

4-(2-méthylbutoxy)phénol

Vue d'ensemble

Description

Applications De Recherche Scientifique

4-(2-methylbutoxy)phenol has a wide range of applications in various fields:

Chemistry: It is used as a building block in organic synthesis and in the preparation of complex m-aryloxy phenols.

Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Its antioxidant properties make it valuable in preventing material degradation and disintegration.

Mécanisme D'action

Target of Action

As a phenolic compound, it may interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

Phenolic compounds, in general, are known for their antioxidant properties, which involve neutralizing harmful free radicals in the body . They can also interact with proteins and enzymes, potentially altering their function .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to antioxidant activity and inflammation .

Pharmacokinetics

Phenolic compounds, in general, are known to be absorbed in the gastrointestinal tract, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

Phenolic compounds are known to exert antioxidant effects at the molecular level, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-methylbutoxy)phenol. For instance, the presence of other compounds, pH levels, temperature, and light exposure can affect the stability and activity of phenolic compounds .

Méthodes De Préparation

The synthesis of 4-(2-methylbutoxy)phenol involves innovative synthetic methods for the preparation of m-aryloxy phenols. One such method includes a four-step process starting from 4-iodophenol. The compound can also be synthesized through electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions. Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

4-(2-methylbutoxy)phenol undergoes various chemical reactions, including:

Electrophilic Halogenation: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making the compound highly reactive towards electrophilic halogenation.

Nitration: The compound can undergo nitration reactions under acidic conditions.

Sulfonation: Sulfonation reactions are also common for phenols, including 4-(2-methylbutoxy)phenol.

Friedel–Crafts Reactions: These reactions involve the formation of carbon-carbon bonds and are facilitated by the activating hydroxyl group.

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and aluminum chloride. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-(2-methylbutoxy)phenol can be compared with other similar compounds such as:

4-iodophenol: Used as a starting material in the synthesis of 4-(2-methylbutoxy)phenol.

3,5-dichloro-4-hydroxyphenoxyphenol: Another m-aryloxy phenol synthesized using similar methods.

2-methoxy-4-((4-methoxyphenylimino)methyl)phenol: Synthesized from vanillin and p-anisidine, showing similar reactivity.

Activité Biologique

4-(2-Methylbutoxy)phenol is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

4-(2-Methylbutoxy)phenol, with the chemical formula , features a phenolic structure that contributes to its reactivity and biological activity. The presence of the 2-methylbutoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and proteins .

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. Research indicates that 4-(2-methylbutoxy)phenol exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Mechanism of Action : The antioxidant activity is primarily attributed to the compound's ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cellular components .

- Case Study : A study demonstrated that phenolic compounds can reduce oxidative stress markers in various cell lines, suggesting that 4-(2-methylbutoxy)phenol may offer protective effects against oxidative damage in vivo .

Antimicrobial Activity

The antimicrobial properties of 4-(2-methylbutoxy)phenol have been investigated against various pathogens.

- Bacterial Inhibition : Research has shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic processes .

- Fungal Activity : Similar inhibitory effects have been observed against fungal strains, indicating its potential as a natural antifungal agent. Studies suggest that phenolic compounds like 4-(2-methylbutoxy)phenol can alter membrane permeability and disrupt cell wall integrity in fungi .

Anti-inflammatory Properties

Inflammation plays a pivotal role in numerous chronic diseases. 4-(2-methylbutoxy)phenol has been studied for its anti-inflammatory effects.

- Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Research Findings : In animal models, administration of this compound significantly reduced paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .

Therapeutic Applications

Given its biological activities, 4-(2-methylbutoxy)phenol shows promise in various therapeutic applications:

- Drug Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing drugs aimed at treating conditions like arthritis, cardiovascular diseases, and neurodegenerative disorders .

- Cosmetic Use : Due to its skin-protective properties, it is also being explored for use in cosmetic formulations aimed at reducing oxidative stress on the skin.

Data Summary Table

Propriétés

IUPAC Name |

4-(2-methylbutoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBIYCSSJYFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20886843 | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67599-20-6 | |

| Record name | 4-(2-Methylbutoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67599-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067599206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(2-methylbutoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20886843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.